(1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid
Overview
Description
(1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include the use of starting materials such as phthalic anhydride and amino acids, followed by cyclization and oxidation steps.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions may involve the replacement of functional groups, leading to the formation of new derivatives with different properties.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be studied for its potential effects on cellular processes. Isoquinoline derivatives are known to interact with various biological targets, making them of interest in pharmacological studies.
Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs. Its biological activity could be explored for treating various diseases, including cancer, inflammation, and neurological disorders.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, dyes, and other materials.
Mechanism of Action
The mechanism of action of (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects would depend on its ability to modulate these targets, leading to changes in cellular function.
Comparison with Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family.
Phthalic Anhydride Derivatives: Compounds with similar structural features.
Other Isoquinoline Derivatives: Such as berberine and papaverine, which have well-documented biological activities.
Uniqueness: (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid is unique due to its specific functional groups and structural configuration. These features may confer distinct biological activities and chemical reactivity compared to other isoquinoline derivatives.
Properties
IUPAC Name |
2-(1,3-dioxo-4H-isoquinolin-2-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-9-5-7-3-1-2-4-8(7)11(16)12(9)6-10(14)15/h1-4H,5-6H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBCSFDZKNXAAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20966972 | |
Record name | (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20966972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5254-61-5, 52208-61-4 | |
Record name | (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20966972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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